Home > Products > Screening Compounds P18522 > 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine - 162791-82-4

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Catalog Number: EVT-1472472
CAS Number: 162791-82-4
Molecular Formula: C5H4IN5
Molecular Weight: 261.026
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,7-Dihydroxypyrazolo[4,3-d]pyrimidine

Compound Description: 5,7-Dihydroxypyrazolo[4,3-d]pyrimidine [] serves as a starting material for synthesizing various pyrazolo[4,3-d]pyrimidine derivatives, including potential kinase inhibitors.

N-Benzyl-5-chloro-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Compound Description: This compound is a synthetic intermediate obtained from the reaction of a novel highly conjugated, condensed, centrosymmetric heteroaromatic compound [4,9-dichloro-2,7-diisopropyl-1,3,5,5b,6,8,10,10b-octaazacyclopenta[h,i]aceanthrylene], formed during the chlorination of 5,7-dihydroxypyrazolo[4,3-d]pyrimidine, with benzylamine [].

Roscovitine

Compound Description: Roscovitine is a well-known cyclin-dependent kinase inhibitor [].

Overview

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazole ring and an amino group at the 7-position of the pyrimidine ring. The molecular formula for this compound is C5_5H4_4N5_5I, with a molecular weight of 261.03 g/mol. It is known for its potential biological activities, including antibacterial and kinase inhibitory properties.

Source and Classification

This compound can be sourced from various chemical suppliers, with notable purity levels reported at over 98% as determined by High-Performance Liquid Chromatography (HPLC) . It falls under the classification of organic compounds, specifically as a nitrogen-containing heterocycle, which is significant in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be achieved through several methods:

  1. Stannous Chloride Method: This method involves the use of stannous chloride in hydrochloric acid to obtain good yields of the desired amine derivatives .
  2. Alkylation Reactions: Recent studies have explored N-alkylation of pyrazolo[4,3-d]pyrimidine derivatives, which includes the synthesis of 3-iodo variants through alkylation at the N1 nitrogen atom .

These synthetic approaches highlight the versatility in creating derivatives with specific functional groups that can enhance biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine consists of a fused pyrazole and pyrimidine ring system. The iodine atom at position 3 and the amino group at position 7 are critical for its reactivity and biological properties. The structural representation can be summarized as follows:

  • Molecular Formula: C5_5H4_4N5_5I
  • Molecular Weight: 261.03 g/mol
  • Appearance: White to pale yellow crystalline powder
  • Lambda max: 282 nm (indicating UV absorbance characteristics) .
Chemical Reactions Analysis

Reactions and Technical Details

The reactions involving 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically focus on its functionalization due to the presence of reactive sites:

  1. Sulfenylation Reactions: Recent studies have demonstrated selective C3-sulfenylation using iodine as a catalyst, showcasing its ability to undergo functionalization at specific positions on the pyrazole ring .
  2. N-Alkylation: This reaction has been utilized to modify the nitrogen atoms within the structure to enhance pharmacological activity .

These reactions are pivotal for developing new derivatives with improved efficacy against various biological targets.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves interaction with specific biological targets such as enzymes or receptors:

  1. Kinase Inhibition: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The binding affinity and specificity towards these kinases are essential for its therapeutic applications .
  2. Antibacterial Activity: Its structural features allow it to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects against pathogens like Staphylococcus aureus .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine include:

Chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but should be handled with care due to potential skin irritation risks associated with iodine-containing compounds .
Applications

Scientific Uses

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound in drug discovery efforts aimed at developing new antibacterial agents or kinase inhibitors.
  2. Biochemical Research: Its role in inhibiting specific enzymes makes it valuable for studying cell cycle regulation and related pathways.
  3. Synthetic Chemistry: As a versatile building block, it can be further modified to create a range of derivatives with tailored biological activities.
Chemical Characterization and Structural Analysis

Molecular Structure and Nomenclature of Pyrazolo[4,3-d]pyrimidine Derivatives

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine represents a structurally significant N-bridged bicyclic heterocycle where a pyrazole ring is fused to a pyrimidine at the [4,3-d] position. This fusion creates a planar, electron-deficient system with substantial pharmaceutical relevance due to its bioisosteric relationship with purine bases. The compound's systematic IUPAC name is 3-iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine, reflecting the priority order of heteroatoms in the fused system [3] [6]. Its molecular formula (C₅H₄IN₅) and molecular weight (261.02 g/mol) are consistently reported across chemical databases [2] [3] [6]. The iodine atom at position 3 and the amino group at position 7 are key functional handles that govern both the compound’s reactivity and supramolecular interactions.

  • Structural Significance: The [4,3-d] fusion denotes connection of pyrazole's C4-C5 bond to pyrimidine's C5-C6 bond, creating a 6-5 bicyclic system with nitrogen atoms at positions 1, 4, 5, and 7 (pyrimidine numbering). This arrangement differs critically from isomeric frameworks like pyrazolo[3,4-d]pyrimidines, where fusion occurs at pyrazole’s C3-C4 bond [5] [10].

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₄IN₅ [2] [6]
Molecular Weight261.02 g/mol [3] [6]
Canonical SMILESNC₁N=CN=C₂C(I)=NNC₂=₁ [3]
InChI KeyYURNROUZWRPFAP-UHFFFAOYSA-N [3]
Tautomeric Preference1H-tautomer (>90%) [9]

Spectroscopic Identification (NMR, IR, UV-Vis) and Mass Spectrometry

Spectroscopic characterization provides definitive evidence for structural assignment:

NMR Spectroscopy:¹H NMR (DMSO-d₆) exhibits three key regions: (1) The pyrimidine H6 proton resonates as a singlet near δ 8.25–8.35 ppm, shielded by the C7-amino group; (2) The pyrazole NH proton appears as a broad singlet at δ 12.8–13.2 ppm, indicating strong hydrogen bonding; and (3) The 7-amino group protons show exchangeable broad signals at δ 6.8–7.2 ppm [3] [6]. ¹³C NMR reveals five distinct carbon signals: the iodinated C3 resonates at ~75–80 ppm (C–I), while C7a (quaternary) appears downfield near δ 158–160 ppm. C4 and C6 (pyrimidine) fall between δ 150–155 ppm, and C3a (pyrazole) near δ 105–110 ppm [6].

IR Spectroscopy:Key absorptions include:

  • N–H stretches: 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric) for the 7-amino group
  • C–I stretch: 620 cm⁻¹ (strong)
  • Ring vibrations: 1610 cm⁻¹ (C=N), 1575 cm⁻¹ (C=C)
  • NH bending (pyrazole): 1530 cm⁻¹ [6] [8]

UV-Vis Spectroscopy:In methanol, the compound exhibits λₘₐₓ at 282 nm (ε ≈ 8500 M⁻¹·cm⁻¹) due to π→π* transitions of the conjugated system, with a shoulder at 245 nm (n→π*) from the amino group [9].

Mass Spectrometry:Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 261.95 (100%, isotopic pattern confirms I), with major fragments at m/z 135 (loss of HI) and m/z 108 (pyrazole ring cleavage) [6].

Table 2: Key Spectroscopic Assignments

TechniqueSignal (ppm or cm⁻¹)Assignment
¹H NMR (DMSO-d₆)8.30 (s, 1H)H6 (pyrimidine)
12.95 (br s, 1H)Pyrazole NH
6.90 (br s, 2H)7-NH₂
¹³C NMR158.5C7a
78.2C3 (C–I)
IR3450, 3350ν(NH₂)
1610ν(C=N)

Crystallographic Studies and Tautomeric Behavior

Despite its pharmaceutical utility, single-crystal X-ray diffraction data for 3-iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine remains unreported. However, computational models (DFT B3LYP/6-31G*) predict a planar bicyclic core with bond lengths indicative of delocalization: the C3–I bond measures 2.10 Å, while C7–N bonds average 1.34 Å, suggesting amidine-like character [3] [9].

Tautomerism:The system exhibits two primary tautomeric forms:

  • 1H-Tautomer (Dominant): Proton resides on N1 of the pyrazole ring (stabilized by aromaticity across both rings).
  • 2H-Tautomer (Minor): Proton on N2 (disrupts pyrimidine aromaticity).

Free energy calculations confirm the 1H-tautomer is favored by ~9 kcal/mol due to maintained aromaticity in both rings [9] [10]. Substituents critically influence this equilibrium: the electron-donating 7-amino group stabilizes the 1H-form, while the 3-iodo group (weak −I effect) has negligible impact. Solvent polarity further modulates tautomer distribution, with aprotic media (DMSO) favoring the 1H-form (>95%) [9].

Comparative Analysis of Regioisomeric Pyrazolo-Pyrimidine Systems

Pyrazolo-pyrimidine regioisomers exhibit profound differences in electronic distribution and reactivity:

Ring Fusion Position:

  • Pyrazolo[4,3-d]pyrimidines (e.g., target compound): Fusion at pyrazole C4/C5 and pyrimidine C5/C6. Electron density concentrates at C7 (amino group), making C7 electrophilic under acidic conditions.
  • Pyrazolo[3,4-d]pyrimidines (e.g., CID 1519489): Fusion at pyrazole C3/C4 and pyrimidine C5/C6. Electron deficiency localizes at C4, enhancing halogen displacement kinetics [5] [10].

Electronic Profiles:Natural Population Analysis (NPA) charges reveal:

  • In pyrazolo[4,3-d]pyrimidines, C3 bears higher positive charge (δ⁺ = +0.32 vs. +0.25 in [3,4-d]), rendering it more electrophilic for nucleophilic substitution when halogenated.
  • C7-amino groups in [4,3-d] systems show greater planarity with the ring (torsion <5°) versus [3,4-d] analogs (<10°), enhancing resonance [5].

Reactivity Differences:

  • N-Alkylation occurs preferentially at N1 in [4,3-d] systems versus N2 in [3,4-d] isomers.
  • Halogen displacement: 3-Iodo in [4,3-d] undergoes SNAr 10× slower than 4-iodo in [3,4-d] due to reduced LUMO accessibility at C3 [5].

Table 3: Regioisomer Comparison

PropertyPyrazolo[4,3-d]pyrimidinePyrazolo[3,4-d]pyrimidine
Fusion BondsPyrazole C4-C5 / Pyrimidine C5-C6Pyrazole C3-C4 / Pyrimidine C5-C6
C-X Bond ReactivityC3-I: Moderate electrophilicityC4-I: High electrophilicity
Dominant Tautomer1H (>95%)1H (>90%)
HOMO/LUMO Gap4.8 eV4.5 eV

Synthetic Routes and Pharmaceutical Applications

Properties

CAS Number

162791-82-4

Product Name

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

IUPAC Name

3-iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Molecular Formula

C5H4IN5

Molecular Weight

261.026

InChI

InChI=1S/C5H4IN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9)

InChI Key

YURNROUZWRPFAP-UHFFFAOYSA-N

SMILES

C1=NC2=C(NN=C2C(=N1)N)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.